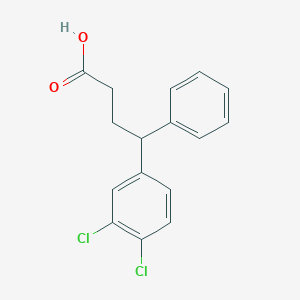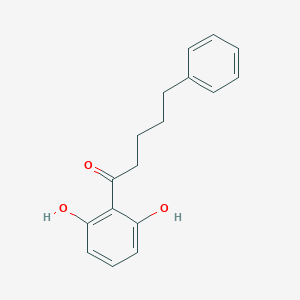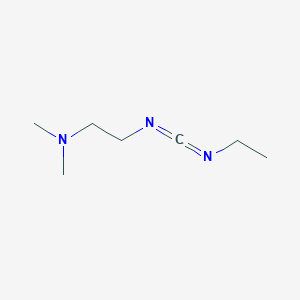
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide (EDC) is a water-soluble carbodiimide compound that is widely used in scientific research for the activation and coupling of carboxylic acids and amines. EDC is a versatile reagent that has found applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. In
作用機序
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide activates carboxylic acids by converting them into reactive O-acylisourea intermediates. These intermediates can then react with amines to form stable amide bonds. The reaction occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS), which enhances the efficiency of the coupling reaction. The mechanism of action of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is shown in Figure 1.
生化学的および生理学的効果
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes and should be handled with care. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has also been reported to induce protein aggregation and precipitation, which can affect the stability and activity of proteins. Therefore, it is important to optimize the reaction conditions to minimize these effects.
実験室実験の利点と制限
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has several advantages over other coupling reagents, including its water solubility, high reactivity, and low cost. It is also compatible with a wide range of functional groups and can be used under mild reaction conditions. However, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has some limitations, including the potential for side reactions and the need for careful optimization of reaction conditions to minimize protein aggregation and precipitation.
将来の方向性
There are several future directions for the use of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in scientific research. One area of interest is the development of new 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-based conjugation strategies for the synthesis of bioconjugates with improved stability and activity. Another area of interest is the application of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules such as glycopeptides and glycoproteins. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has potential applications in the field of gene therapy, where it could be used to conjugate nucleic acids to targeting ligands for improved delivery and specificity.
Conclusion:
In conclusion, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is a versatile reagent that has found widespread use in scientific research for the activation and coupling of carboxylic acids and amines. Its high reactivity, water solubility, and low cost make it an attractive choice for a variety of applications. However, careful optimization of reaction conditions is necessary to minimize side reactions and protein aggregation. Further research is needed to explore the full potential of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules and in the development of new conjugation strategies.
合成法
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is synthesized by the reaction of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-HCl) with triethylamine in the presence of a dehydrating agent such as acetonitrile or dichloromethane. The reaction produces 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide and triethylamine hydrochloride as a byproduct. The resulting 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is purified by recrystallization or chromatography.
科学的研究の応用
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is widely used in scientific research for the activation and coupling of carboxylic acids and amines. It is commonly used in the synthesis of peptides, proteins, and nucleic acids. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is also used in the conjugation of antibodies to enzymes and fluorescent dyes for immunoassays and imaging studies. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has found applications in drug delivery systems, tissue engineering, and biosensors.
特性
CAS番号 |
141650-20-6 |
|---|---|
製品名 |
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide |
分子式 |
C7H15N3 |
分子量 |
141.21 g/mol |
InChI |
InChI=1S/C7H15N3/c1-4-8-7-9-5-6-10(2)3/h4-6H2,1-3H3 |
InChIキー |
IHQAJFDAWJOQSX-UHFFFAOYSA-N |
SMILES |
CCN=C=NCCN(C)C |
正規SMILES |
CCN=C=NCCN(C)C |
その他のCAS番号 |
141650-20-6 |
同義語 |
1-ethyl-3-(3-dimethylaminoethyl)carbodiimide carbodiimide WSCD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




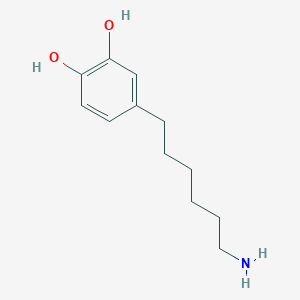
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
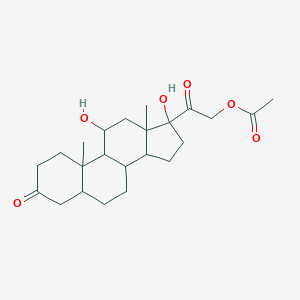
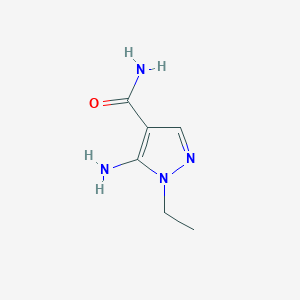
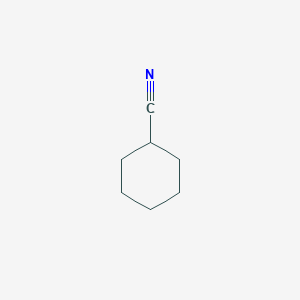
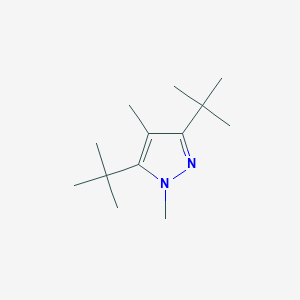
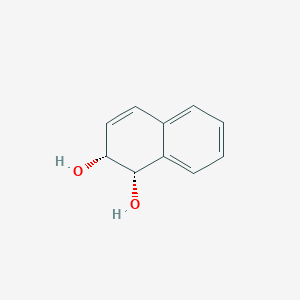
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
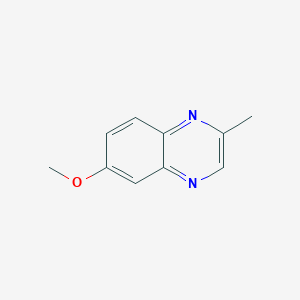
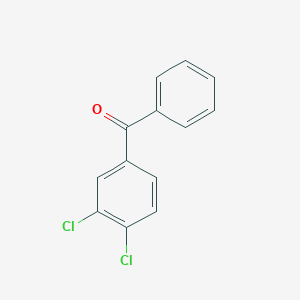
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
